molecular formula C6H4ClF2N B1361499 3-Chloro-2,4-difluoroaniline CAS No. 2613-34-5

3-Chloro-2,4-difluoroaniline

Cat. No.: B1361499
CAS No.: 2613-34-5
M. Wt: 163.55 g/mol
InChI Key: BNTNWQPIBPBJOO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoroaniline: is an organic compound with the molecular formula C₆H₄ClF₂N . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,4-difluoroaniline typically involves multiple steps:

    Nitration Reaction: The starting material, such as 2,4,5-trichloronitrobenzene, undergoes nitration.

    Reduction Reaction: The nitro group is reduced to an amino group.

    Diazotization Reaction: The amino group is converted to a diazonium salt.

    Fluorination Reaction: The diazonium salt is then fluorinated to introduce fluorine atoms.

    Reduction Reaction: The final step involves reducing the intermediate to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 3-Chloro-2,4-difluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

IUPAC Name

3-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTNWQPIBPBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278839
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-34-5
Record name 2613-34-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

135 g of tin(II) chloride (dihydrate) was added in small fractions to a stirred suspension of 23 g of 3-chloro-2,4-difluoronitrobenzene in 110 cm3 of a 37% aqueous hydrochloric acid solution and 25 cm'of diethyl ether. After the addition, the mixture was heated for 30 minutes at a temperature in the region of 40° C. After cooling the reaction mass, the mixture was poured over 300 cm3 of water supplemented with 150 g of ice. The mixture was made highly alkaline by addition of caustic soda, and then extracted twice with 250 cm3 of chloroform. The extracts were combined, dried over magnesium sulphate, and then concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 17.4 g of 3-chloro-2,4-difluoroaniline was obtained in the form of a beige solid, which melted at 58° C.
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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